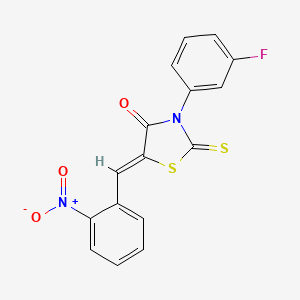![molecular formula C20H19N3O2 B11693332 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(4-etoxifenil)metileno]-2-metil-4-quinolinocarbohidrazida es un compuesto de hidrazona de base de Schiff. Las bases de Schiff suelen formarse por la condensación de aminas primarias con compuestos carbonílicos. Este compuesto en particular se caracteriza por la presencia de un grupo etoxifenilo y una porción de quinolinocarbohidrazida, lo que lo convierte en una molécula única y versátil en diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-(4-etoxifenil)metileno]-2-metil-4-quinolinocarbohidrazida normalmente implica la reacción de condensación entre 4-etoxibenzaldehído y 2-metil-4-quinolinocarbohidrazida. La reacción suele llevarse a cabo en un disolvente de etanol bajo condiciones de reflujo durante varias horas. El producto resultante se purifica entonces por recristalización a partir de etanol para obtener el compuesto deseado con alta pureza .
Métodos de producción industrial
Aunque los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, para garantizar el máximo rendimiento y la pureza. La producción industrial también puede implicar reactores de flujo continuo para aumentar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(E)-(4-etoxifenil)metileno]-2-metil-4-quinolinocarbohidrazida puede sufrir diversas reacciones químicas, entre las que se incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción puede lograrse utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en el anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Derivados oxidados del anillo de quinolina.
Reducción: Derivados de hidrazida reducidos.
Sustitución: Derivados de quinolina sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-etoxifenil)metileno]-2-metil-4-quinolinocarbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos con metales de transición.
Biología: Se investiga su potencial como inhibidor enzimático y agente antimicrobiano.
Medicina: Se explora su actividad anticancerígena y su capacidad para inhibir vías biológicas específicas.
Industria: Se utiliza en la síntesis de colorantes y otros compuestos orgánicos.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-(4-etoxifenil)metileno]-2-metil-4-quinolinocarbohidrazida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a iones metálicos, formando complejos estables que pueden inhibir la actividad enzimática. Además, su porción de hidrazona puede interactuar con macromoléculas biológicas, interrumpiendo su función normal y conduciendo a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(2,5-dimetoxifenil)metileno]bifenil-4-carbohidrazida
- N’-[(E)-(4-fluorofenil)metileno]bifenil-4-carbohidrazida
- 4-(((4-metoxifenil)amino)metil)-N,N-dimetilanilina
Unicidad
N’-[(E)-(4-etoxifenil)metileno]-2-metil-4-quinolinocarbohidrazida es única debido a sus características estructurales específicas, como el grupo etoxifenilo y la porción de quinolinocarbohidrazida. Estas características confieren una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H19N3O2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-16-10-8-15(9-11-16)13-21-23-20(24)18-12-14(2)22-19-7-5-4-6-17(18)19/h4-13H,3H2,1-2H3,(H,23,24)/b21-13+ |
Clave InChI |
CMMWSAJVHDUDEH-FYJGNVAPSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
![N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)
